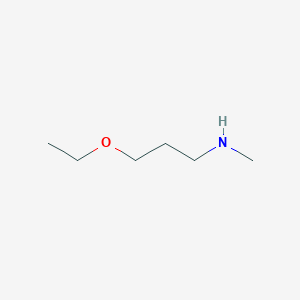
(3-Ethoxypropyl)(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxypropyl)(methyl)amine is an organic compound with the chemical formula C6H15NO It is a liquid at room temperature and is known for its unique properties that make it useful in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
(3-Ethoxypropyl)(methyl)amine can be synthesized through several methods. One common method involves the reaction of 3-ethoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-Ethoxypropylamine+Methyl iodide→this compound+Sodium iodide
The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This involves the use of a fixed-bed reactor where 3-ethoxypropylamine and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production with high efficiency.
化学反应分析
Types of Reactions
(3-Ethoxypropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: New amine derivatives with different alkyl groups.
科学研究应用
(3-Ethoxypropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used as a corrosion inhibitor in water treatment and as a solvent in the paint and textile industries.
作用机制
The mechanism of action of (3-Ethoxypropyl)(methyl)amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of new products. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
相似化合物的比较
Similar Compounds
3-Methoxypropylamine: Similar in structure but with a methoxy group instead of an ethoxy group.
N-Methylpropylamine: Similar but lacks the ethoxy group.
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen.
Uniqueness
(3-Ethoxypropyl)(methyl)amine is unique due to the presence of both an ethoxy group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties that make it useful in various applications, particularly in the synthesis of complex organic molecules and as a corrosion inhibitor.
属性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC 名称 |
3-ethoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NO/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |
InChI 键 |
RSOVYHJBOYUBKJ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


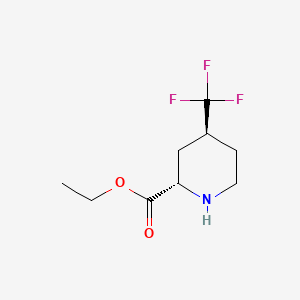
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
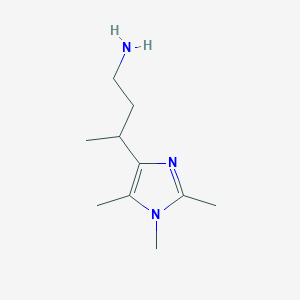
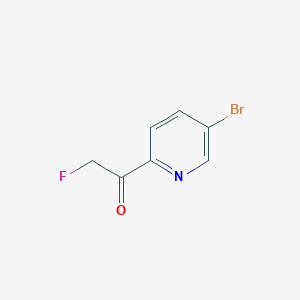
![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
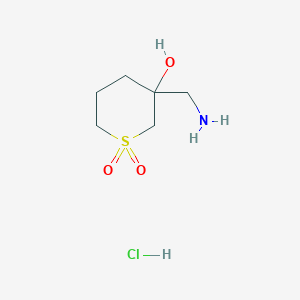
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)
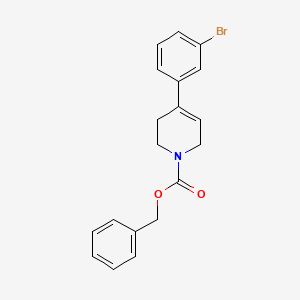
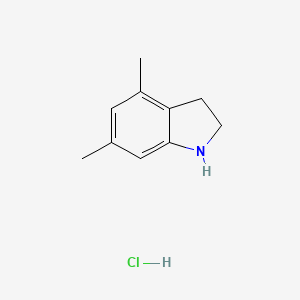
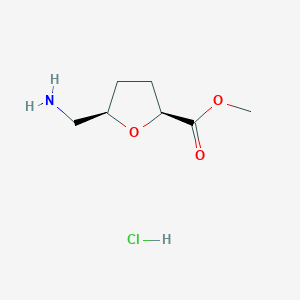
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
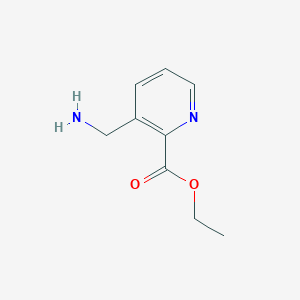
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
